An In-depth Technical Guide to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: Properties and Potential
An In-depth Technical Guide to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: Properties and Potential
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a member of the medicinally significant 7-azaindole family. While specific experimental data for this particular analog is sparse, this document synthesizes information from the parent scaffold and related derivatives to offer expert insights into its physicochemical characteristics, spectroscopic profile, synthesis, and pharmacological potential. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the application of novel heterocyclic scaffolds.
Introduction: The Significance of the 7-Azaindole Scaffold
3-Ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as 7-azaindoles. This heterocyclic system is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor structural change imparts a unique set of electronic and physicochemical properties that have made the 7-azaindole scaffold a privileged structure in modern drug discovery.[1]
The strategic placement of the pyridine nitrogen introduces a hydrogen bond acceptor while the pyrrole nitrogen remains a hydrogen bond donor. This dual functionality is crucial for its biological activity, most notably its ability to act as an excellent "hinge-binding" motif in protein kinases.[2] Kinase inhibitors are a cornerstone of targeted cancer therapy, and many successful drugs incorporate the 7-azaindole core to mimic the adenine portion of ATP, effectively blocking the enzyme's function.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antitumor agents, dopamine D4 ligands, and inhibitors of SARS-CoV-2 protein interactions.[1][3][4] The 3-ethyl derivative is an exemplar of this class, poised for exploration in various drug discovery programs.
Physicochemical Properties
Data Summary: Parent Scaffold vs. 3-Ethyl Derivative (Estimated)
| Property | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Estimated) | Rationale for Estimation |
| Molecular Formula | C₇H₆N₂ | C₉H₁₀N₂ | Addition of a C₂H₄ group. |
| Molecular Weight | 118.14 g/mol [3][5] | 146.19 g/mol | Addition of 28.05 g/mol for the ethyl group. |
| Melting Point | 105-107 °C[3] | Likely similar or slightly lower | Alkyl substitution can disrupt crystal packing, potentially lowering the melting point. |
| Boiling Point | 270 °C[3] | > 270 °C | Increased molecular weight and van der Waals forces will raise the boiling point. |
| pKa (Pyrrole NH) | ~16-17 (in DMSO) | ~16-17 | The ethyl group is weakly electron-donating and should have a minimal effect on the acidity of the distant pyrrole N-H. |
| pKa (Pyridinium) | 7.2 (for 7-azaindole vs 9.1 for 5-azaindole)[6] | ~7.2 | The C3-ethyl group is not expected to significantly alter the basicity of the pyridine nitrogen. The pKa is comparable to 2-aminopyridine.[6] |
| Predicted LogP | 1.1 - 1.8[5][7] | 1.9 - 2.5 | The addition of an ethyl group will increase the lipophilicity of the molecule. |
Synthesis and Reactivity
The synthesis of 3-substituted 7-azaindoles is a well-trodden path in organic chemistry, providing a reliable blueprint for the preparation of the 3-ethyl derivative. A common and effective strategy involves the electrophilic substitution of the 7-azaindole core, which preferentially occurs at the C3 position due to the electronic nature of the bicyclic system.
Proposed Synthetic Protocol: Friedel-Crafts Acylation and Reduction
This two-step protocol provides a straightforward and scalable route to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine from the commercially available 7-azaindole.
Step 1: Friedel-Crafts Acylation to 3-Acetyl-1H-pyrrolo[2,3-b]pyridine
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System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the suspension.
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Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole, 1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-acetyl-7-azaindole can be purified by column chromatography on silica gel.
Step 2: Wolff-Kishner Reduction to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine
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System Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified 3-acetyl-7-azaindole (1.0 equivalent), diethylene glycol as the solvent, and hydrazine hydrate (N₂H₄·H₂O, 4-5 equivalents).
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Initial Reflux: Heat the mixture to 120-130 °C for 2 hours.
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Base Addition & Water Removal: Cool the mixture slightly and add potassium hydroxide (KOH, 4-5 equivalents). Replace the reflux condenser with a distillation head and heat the mixture to 190-200 °C to remove water and excess hydrazine.
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Final Reflux: Once the distillation ceases, re-attach the reflux condenser and maintain the temperature at 190-200 °C for 4-6 hours until the reaction is complete (monitored by TLC).
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Workup: Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, can be purified by silica gel chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: A plausible two-step synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.
Spectroscopic Profile (Predicted)
The structural identity of the synthesized compound must be validated by spectroscopic methods. Based on the known spectra of 7-azaindole and general principles of NMR spectroscopy, the following profile is expected for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.
Expected NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | ~11.5 (br s, 1H, N1-H) | Pyrrole N-H proton, typically broad and downfield. |
| ~8.2 (dd, 1H, H6) | Pyridine proton adjacent to nitrogen. | |
| ~7.8 (dd, 1H, H4) | Pyridine proton ortho to the fusion point. | |
| ~7.2 (s, 1H, H2) | Pyrrole proton, shifted slightly from the parent due to the adjacent ethyl group. | |
| ~7.0 (dd, 1H, H5) | Pyridine proton meta to the nitrogen. | |
| ~2.8 (q, 2H, -CH₂-) | Methylene protons of the ethyl group, split by the methyl protons. | |
| ~1.3 (t, 3H, -CH₃) | Methyl protons of the ethyl group, split by the methylene protons. | |
| ¹³C NMR | ~149, ~144, ~127 | Pyridine carbons (C6, C7a, C4). |
| ~129, ~121 | Pyrrole carbons (C2, C3a). | |
| ~118 | Site of ethylation (C3), shifted downfield. | |
| ~116 | Pyridine carbon (C5). | |
| ~20 | Methylene carbon (-CH₂-). | |
| ~15 | Methyl carbon (-CH₃). |
Mass Spectrometry: The compound is expected to show a strong molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 146 or 147, respectively. A likely fragmentation pattern would involve the loss of a methyl radical (·CH₃) to give a fragment at m/z 131.
Pharmacological Significance and Applications in Drug Discovery
The true value of the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven potential as a pharmacophore in drug design.
The 7-Azaindole Core as a Kinase Inhibitor
The primary driver for the widespread use of the 7-azaindole scaffold is its effectiveness as a "hinge-binder" for protein kinases.[2] The kinase hinge region is a flexible loop connecting the N- and C-lobes of the enzyme catalytic domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole core perfectly mimics this interaction:
-
N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.
-
N1-H (Pyrrole Nitrogen): Acts as a hydrogen bond donor.
This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition. The C3 position, where the ethyl group resides, points out towards the solvent-exposed region of the active site. This position is a critical vector for modification to enhance potency and selectivity. By adding substituents at C3, medicinal chemists can probe for additional interactions in adjacent hydrophobic pockets, thereby tuning the compound's profile for a specific kinase target.[4]
Caption: The 7-azaindole scaffold forming key hydrogen bonds with a kinase hinge region.
Other Potential Applications
Beyond kinase inhibition, the 7-azaindole core has been successfully incorporated into agents targeting:
-
Fibroblast Growth Factor Receptors (FGFRs): A key target in various cancers.[8]
-
Phosphodiesterase 4B (PDE4B): Implicated in inflammatory and central nervous system diseases.
-
Dopamine Receptors: Relevant for neuropsychiatric disorders.[3]
-
Antiviral Agents: Including inhibitors of influenza and SARS-CoV-2.[1][4]
The 3-ethyl substituent provides a moderate increase in lipophilicity without adding excessive bulk, making it an attractive starting point for lead optimization campaigns targeting these and other proteins.
Conclusion
3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a promising, yet underexplored, member of the highly valuable 7-azaindole family of heterocycles. While direct experimental characterization is limited, its properties can be reliably inferred from its parent scaffold. Established synthetic routes make it readily accessible for further investigation. Its core structure is a validated pharmacophore for kinase inhibition and has demonstrated broad utility across multiple therapeutic areas. This compound represents a valuable building block for drug discovery programs seeking to leverage the proven biological potential of the 7-azaindole core. Further empirical studies are warranted to fully characterize its properties and unlock its therapeutic potential.
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